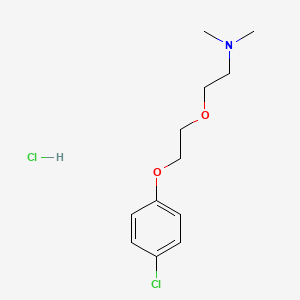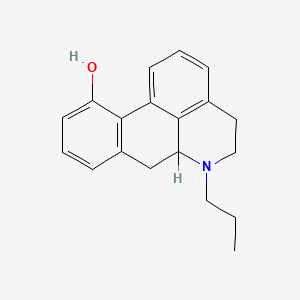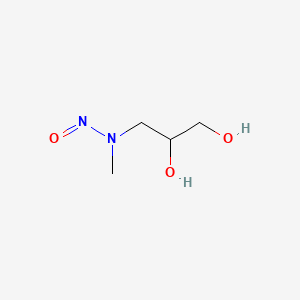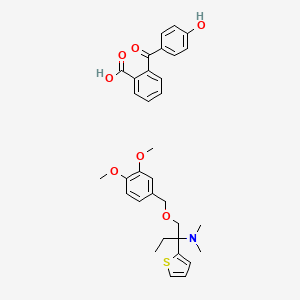
N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide, also known as SNC80, is a selective agonist of delta opioid receptors. It was first synthesized in the 1990s and has since been used extensively in scientific research to investigate the role of delta opioid receptors in various biological processes.
Mécanisme D'action
N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide acts as a selective agonist of delta opioid receptors, which are G protein-coupled receptors found in the central and peripheral nervous systems. Activation of delta opioid receptors by this compound leads to the inhibition of adenylyl cyclase and the opening of potassium channels, resulting in the hyperpolarization of neurons and a decrease in neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have analgesic effects in animal models of pain. It has also been shown to have antidepressant and anxiolytic effects, possibly through its modulation of the mesolimbic dopamine system. This compound has also been shown to have anti-inflammatory effects in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of using N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide in lab experiments is its selectivity for delta opioid receptors, which allows for the investigation of the specific role of these receptors in various biological processes. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are many potential future directions for research involving N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide. One area of interest is the investigation of the role of delta opioid receptors in chronic pain and the development of new analgesic drugs targeting these receptors. Another area of interest is the investigation of the role of delta opioid receptors in addiction and the potential use of this compound and other delta opioid receptor agonists in the treatment of addiction. Finally, the potential use of this compound as a tool for investigating the role of delta opioid receptors in various biological processes, including inflammation and immune function, is an area of ongoing research.
Méthodes De Synthèse
The synthesis of N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide involves the reaction of 3-methyl-2-pyridylamine with 4-chlorobenzoyl chloride to form 3-(4-chlorophenyl)-2-methylpyridine-4-carboxylic acid. This intermediate is then converted to this compound through a series of reactions involving the use of succinic anhydride and triethylamine.
Applications De Recherche Scientifique
N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide has been used extensively in scientific research to investigate the role of delta opioid receptors in various biological processes. It has been shown to have analgesic properties and has been used to study the mechanisms of pain relief in animal models. This compound has also been used to investigate the role of delta opioid receptors in addiction, depression, and anxiety.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-3-2-8-18-15(10)19-14(20)9-13(16(19)21)11-4-6-12(17)7-5-11/h2-8,13H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDUOSJMCFQXID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2C(=O)CC(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008945 |
Source


|
| Record name | 3-(4-Chlorophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89703-08-2 |
Source


|
| Record name | N-(3-Methyl-2-pyridyl)-3-(4-chlorophenyl)succinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089703082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Chlorophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


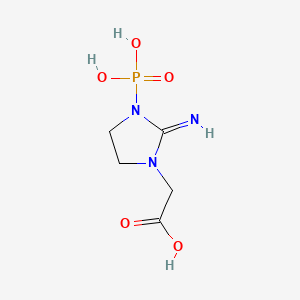
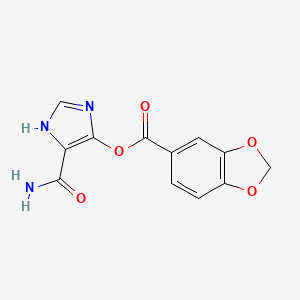
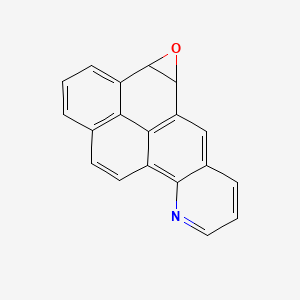

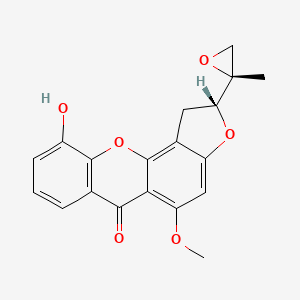
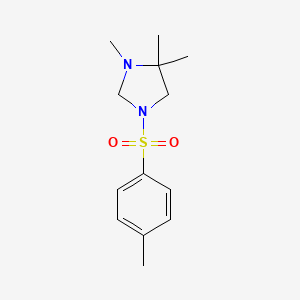
![2-(Hexadecanoyloxy)-3-[(hydroxy{2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethoxy}phosphoryl)oxy]propyl hexadecanoate](/img/structure/B1196002.png)
